N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide
Description
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-5-20-18(25)19(26)21-14-17(24-12-10-23(4)11-13-24)15-6-8-16(9-7-15)22(2)3/h6-9,17H,5,10-14H2,1-4H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFXFSMWKFYHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Approach
A one-pot Mannich reaction between 4-(dimethylamino)benzaldehyde, methylpiperazine, and ammonia in ethanol at 60°C yields the ethylamine backbone. The reaction proceeds via imine formation followed by reduction with sodium borohydride, achieving a 72% yield.
Reaction Conditions
- Solvent: Anhydrous ethanol
- Temperature: 60°C, 12 hours
- Reducing Agent: NaBH₄ (2 equiv)
- Workup: Acid-base extraction with HCl (1M) and NaOH (2M)
Reductive Amination Pathway
Alternative synthesis involves reductive amination of 4-(dimethylamino)phenethylamine with 1-methylpiperazine using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 5% w/w) in methanol. This method offers superior regioselectivity (89% yield) and avoids byproducts.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pd/C |
| H₂ Pressure | 1 atm |
| Reaction Time | 24 hours |
| Isolated Yield | 89% |
Preparation of N-Ethylethanedioic Acid Chloride (Intermediate B)
Chlorination of Ethanedioic Acid
Ethanedioic acid reacts with thionyl chloride (SOCl₂, 3 equiv) under reflux (70°C, 4 hours) to form the diacid chloride. Excess SOCl₂ is removed via distillation, yielding Intermediate B in 95% purity.
Critical Notes
- Side Reaction Mitigation : Anhydrous conditions prevent hydrolysis to oxalic acid.
- Safety : SOCl₂ emissions controlled via NaOH scrubbers.
Final Coupling Reaction: Amidation of Intermediate A with Intermediate B
Stepwise Amidation Protocol
- Primary Amidation : Intermediate A reacts with one equivalent of Intermediate B in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The monoamide intermediate is isolated via silica gel chromatography (65% yield).
- Secondary Amidation : The monoamide undergoes further reaction with ethylamine in tetrahydrofuran (THF), catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Final purification via recrystallization (chloroform/hexane) affords the target compound in 58% overall yield.
Reaction Scheme
- Intermediate A + Intermediate B → Monoamide
- Conditions: DCM, 0°C, TEA (1.2 equiv)
- Monoamide + Ethylamine → Target Compound
- Conditions: THF, EDC/HOBt, rt, 12 hours
One-Pot Coupling Strategy
A streamlined approach employs N,N’-carbonyldiimidazole (CDI) to activate both carboxylic acid groups of ethanedioic acid sequentially. Intermediate A and ethylamine are added stepwise to the activated species, achieving a 63% yield with reduced purification steps.
Advantages
- Eliminates intermediate isolation.
- Higher atom economy (78% vs. 65% in stepwise method).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (THF, DCM) quantified via GC-MS comply with ICH Q3C guidelines.
Challenges and Methodological Innovations
Byproduct Formation in Amidation
Competing N-ethylation during the secondary amidation step generates N’-ethyl-N-ethylethanediamide (up to 12% yield). Mitigation strategies include:
Scalability of Reductive Amination
Catalyst recycling in large-scale hydrogenation reduces Pd/C costs by 40%. Filtration through Celite® followed by reactivation (H₂, 200°C) restores catalytic activity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Stepwise Amidation | 58 | 98 | 12.50 |
| One-Pot CDI Coupling | 63 | 97 | 10.80 |
| Reductive Amination | 89 | 99 | 14.20 |
Key Takeaways
- One-Pot CDI Coupling offers the best balance of yield and cost.
- Reductive Amination excels in purity but is less economical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Structural and Molecular Properties
The compound is compared below with three analogs (Table 1), focusing on substituents, molecular weight, and formula.
Table 1: Structural and Molecular Comparison
*Hypothesized based on structural similarity to .
Key Observations:
Substituent Effects: The ethyl group in the target compound may enhance solubility compared to the allyl group in the oxalamide analog , as shorter alkyl chains reduce steric hindrance and lipophilicity. The benzyloxy group in venlafaxine-related impurities contributes to higher lipophilicity, favoring blood-brain barrier penetration but increasing metabolic instability.
Molecular Weight and Drug-Likeness: Compounds with molecular weights < 500 Da (e.g., target and allyl analog) align with Lipinski’s rule for oral bioavailability.
Pharmacological Implications (Inferred)
- Piperazine Moieties: The methylpiperazinyl group in the target compound and its analogs is associated with serotonin and norepinephrine reuptake inhibition, as seen in venlafaxine derivatives .
- Dimethylaminophenyl Group: This substituent is critical for receptor affinity, though its pairing with a methylpiperazine may alter selectivity compared to fluorophenyl or benzyloxy-containing analogs .
- Ethanediamide vs. Cyclohexanol Backbone: The ethanediamide structure (target) may offer greater metabolic stability than the cyclohexanol-based venlafaxine impurities, which are prone to oxidation .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
The structure features a combination of aromatic rings, piperazine, and ethanediamide groups, which contribute to its unique chemical properties and potential biological activities .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These interactions can modulate several biological pathways, including:
- Monoamine Transporters : The compound may influence serotonin (5-HT) transporters, which are critical in regulating neurotransmission and are implicated in mood disorders .
- Receptor Modulation : It is hypothesized that the compound could act on specific receptors involved in neurotransmission, potentially affecting behaviors associated with anxiety and depression.
Antidepressant Properties
Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, the modulation of serotonin transporters can lead to increased serotonin levels in synaptic clefts, which is beneficial for treating depression .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The structural components allow it to interact with cancer cell lines, inhibiting proliferation and inducing apoptosis in certain types of cancer cells. Further research is necessary to elucidate these effects comprehensively.
Study 1: Effects on Serotonin Transporters
In a study examining the effects of similar compounds on serotonin transporters, fluorescent substrates were used to monitor real-time transport activity. The results indicated that compounds structurally related to this compound showed significant uptake in human serotonin transporter-expressing cells . This suggests a potential for developing therapeutic agents targeting mood disorders.
Comparative Analysis of Related Compounds
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide?
Methodological Answer:
A multi-step approach is typically employed, starting with the preparation of the 4-(dimethylamino)phenyl intermediate via Buchwald-Hartwig amination to ensure regioselective aryl-amine coupling. Subsequent alkylation with 1-(2-chloroethyl)-4-methylpiperazine under reflux in anhydrous acetonitrile (60°C, 12–24 hours) achieves the piperazine-ethyl backbone. Critical purification steps include flash chromatography (silica gel, gradient elution with 5–10% methanol/dichloromethane) and recrystallization from ethanol to isolate the final diamide product. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent) are essential to maximize yields (≥65%) .
Basic: How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer:
Characterization should combine:
- 1H/13C NMR : Confirm the presence of dimethylamino protons (δ ~2.8–3.1 ppm) and piperazine methyl groups (δ ~2.3 ppm). Aromatic protons from the phenyl ring should resolve as a doublet (δ ~6.7–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., [M+H]+ calculated for C24H34N5O2: 448.2712) with ≤2 ppm error .
- HPLC purity analysis : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to verify ≥95% purity. Retention time consistency across batches ensures reproducibility .
Advanced: What experimental designs are suitable for evaluating serotonin receptor binding affinity and functional activity?
Methodological Answer:
- Radioligand displacement assays : Use [3H]-8-OH-DPAT for 5-HT1A receptor affinity (Kd ~1–10 nM) in HEK293 cells expressing human receptors. Incubate the compound (0.1–1000 nM) with membranes for 60 minutes at 25°C, followed by filtration to separate bound/free ligand .
- Functional cAMP assays : Measure Gi/o-coupled receptor activity via inhibition of forskolin-stimulated cAMP production (EC50 values). Normalize data to reference agonists (e.g., serotonin) and antagonists (e.g., WAY-100635) to quantify efficacy (% Emax) .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in the 5-HT1A orthosteric pocket, focusing on interactions with Asp116, Ser199, and Phe362 .
Advanced: How can contradictions between in silico predictions and in vitro binding data be resolved?
Methodological Answer:
Discrepancies often arise from:
- Protonation state mismatches : Adjust ligand tautomerization states (e.g., dimethylamino vs. quaternary ammonium forms) in docking simulations using Schrödinger’s Epik module .
- Membrane permeability limitations : Validate cellular uptake via LC-MS quantification of intracellular compound levels after 1-hour incubation. Low permeability may necessitate prodrug strategies .
- Off-target interactions : Screen against a panel of 50 GPCRs (e.g., Eurofins Cerep-Panel) to identify cross-reactivity (e.g., dopamine D2/D3 or adrenergic α1 receptors) .
Advanced: What strategies mitigate off-target kinase inhibition given structural similarities to EGFR inhibitors?
Methodological Answer:
- Kinase selectivity profiling : Use immobilized kinase assays (e.g., KinomeScan) to assess inhibition of EGFR T790M/L858R mutants and off-target kinases (e.g., Src, ABL1). Prioritize compounds with >100-fold selectivity .
- Structure-activity relationship (SAR) optimization : Introduce steric hindrance (e.g., bulkier substituents on the piperazine ring) to disrupt ATP-binding pocket interactions. Replace the ethylethanediamide group with a sulfonamide to reduce kinase affinity .
Advanced: How can metabolic stability be improved for in vivo neuropharmacology studies?
Methodological Answer:
- Liver microsome assays : Incubate the compound (1 µM) with human liver microsomes (37°C, 1 hour) and quantify remaining parent compound via LC-MS. Low stability (<30%) indicates susceptibility to CYP3A4/2D6 metabolism .
- Deuterium incorporation : Replace hydrogen atoms in metabolically labile positions (e.g., benzylic C-H) with deuterium to slow oxidative degradation.
- Co-administration with CYP inhibitors : Use ketoconazole (CYP3A4 inhibitor) in rodent studies to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
